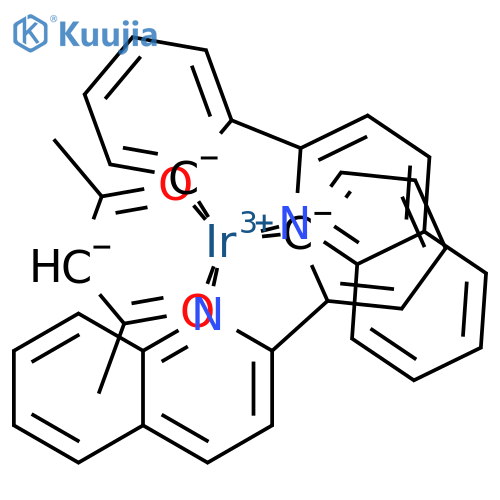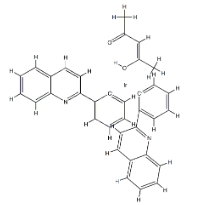Cas no 1173886-71-9 (Bis(2-phenylquinoline)(acetylacetonate) iridiuM(III))

Bis(2-phenylquinoline)(acetylacetonate) iridiuM(III) 化学的及び物理的性質
名前と識別子
-
- IR(2-PHQ)2(ACAC)
- Bis(2-phenylquinoline)(acetylacetonate) iridiuM(III)
- (bt)2Ir(acac)
- [Ir(2-phenylquinoline(1-))(acetylacetonate)]
- [Ir(pq)2(acac)]
- bis(2-phenylquinolyl-N,C(2'))iridium (acetylacetonate)
- Ir(2-phenylquinoline)2(acetylacetone)
- PQ2Ir(acac)
-
- MDL: MFCD12022558
計算された属性
- 精确分子量: 700.17000
じっけんとくせい
- PSA: 44.00000
- LogP: 7.61110
Bis(2-phenylquinoline)(acetylacetonate) iridiuM(III) Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3149-200MG |
(Acetylacetonato)bis(2-phenylquinoline-C2,N')iridium(III) |
1173886-71-9 | >97.0%(HPLC) | 200mg |
¥1990.00 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181204-500mg |
Bis(2-phenylquinoline-C2,N)(acetylacetonato)iridium(III) |
1173886-71-9 | 98% | 500mg |
¥4104.00 | 2024-08-09 | |
| Aaron | AR000EVP-250mg |
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) |
1173886-71-9 | 99% | 250mg |
$289.00 | 2025-02-12 | |
| Ambeed | A122325-100mg |
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) |
1173886-71-9 | 95% | 100mg |
$241.0 | 2025-03-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B838327-1g |
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) |
1173886-71-9 | 99% | 1g |
¥10,215.00 | 2022-10-10 | |
| abcr | AB287964-200 mg |
Bis(2-phenylquinoline)(acetylacetonate)iridium(III); . |
1173886-71-9 | 200 mg |
€382.90 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181204-1g |
Bis(2-phenylquinoline-C2,N)(acetylacetonato)iridium(III) |
1173886-71-9 | 98% | 1g |
¥6669.00 | 2024-08-09 | |
| abcr | AB287964-200mg |
Bis(2-phenylquinoline)(acetylacetonate)iridium(III); . |
1173886-71-9 | 200mg |
€330.00 | 2025-02-20 | ||
| A2B Chem LLC | AA18185-250mg |
Iridium, (2,4-pentanedionato-κO2,κO4)bis[2-(2-quinolinyl-κN)phenyl-κC]- |
1173886-71-9 | 98% | 250mg |
$1169.00 | 2024-04-20 | |
| A2B Chem LLC | AA18185-50mg |
Iridium, (2,4-pentanedionato-κO2,κO4)bis[2-(2-quinolinyl-κN)phenyl-κC]- |
1173886-71-9 | 98% | 50mg |
$339.00 | 2024-04-20 |
Bis(2-phenylquinoline)(acetylacetonate) iridiuM(III) 関連文献
-
Yin Zhang,Changmei Liu,Xiao-Chun Hang,Qin Xue,Guohua Xie,Cong Zhang,Tianshi Qin,Zhengyi Sun,Zhi-Kuan Chen,Wei Huang J. Mater. Chem. C 2018 6 8035
-
Bo Zhao,Heng Zhang,Ziqi Wang,Yanqin Miao,Zhongqiang Wang,Jie Li,Hua Wang,Yuying Hao,Wenlian Li J. Mater. Chem. C 2018 6 4250
-
Zilong Feng,Zhixiang Gao,Wenshan Qu,Tingting Yang,Jiangang Li,Lixiong Wang RSC Adv. 2019 9 10789
-
Sung Moo Kim,Ju Hui Yun,Si Hyun Han,Jun Yeob Lee J. Mater. Chem. C 2017 5 9072
-
Haifa Wu,Guoliang Wang,Daqing Zhang,Xin Jin,Xin Luo,Shiyan Guo,Haitao Zhou,Yanqin Miao,Jinhai Huang,Jianhua Su New J. Chem. 2022 46 12703
-
Jianning Yu,Hong Lin,Feifei Wang,Yang Lin,Jianhua Zhang,Hao Zhang,Zixing Wang,Bin Wei J. Mater. Chem. 2012 22 22097
-
Kexiang Wang,Zhixiang Gao,Yanqin Miao,Long Gao,Bo Zhao,Huixia Xu,Zhongqiang Wang,Hua Wang,Bingshe Xu RSC Adv. 2017 7 33782
-
Kyoung Soo Yook,Jun Yeob Lee J. Mater. Chem. 2012 22 14546
-
Yuanyuan Wang,Wenxuan Song,Li Zhou,Wenting Liang,Haichuan Mu,Jinhai Huang,Jianhua Su New J. Chem. 2018 42 17975
-
Jiangnan Zhu,Tianmei Zhang,Yuxi Ding,Haitao Zhou,Jinhai Huang,Lifang Guo,Jianhua Su New J. Chem. 2022 46 22633
Bis(2-phenylquinoline)(acetylacetonate) iridiuM(III)に関する追加情報
Bis(2-phenylquinoline)(acetylacetonate) Iridium(III): A Comprehensive Overview
Bis(2-phenylquinoline)(acetylacetonate) Iridium(III), also known as [Ir(acac)(2-phenylquinoline)_2], is a coordination compound that has garnered significant attention in the field of organometallic chemistry and materials science. This compound is characterized by its unique structure, which combines the iridium metal center with two 2-phenylquinoline ligands and one acetylacetonate (acac) ligand. The combination of these ligands imparts distinctive electronic and optical properties to the compound, making it a promising candidate for various applications in optoelectronic devices.
The cas no 1173886-71-9 identifier uniquely identifies this compound in chemical databases, facilitating its identification and reference in scientific literature. Recent studies have focused on the synthesis, characterization, and application of Bis(2-phenylquinoline)(acetylacetonate) Iridium(III), particularly in the context of light-emitting diodes (LEDs) and other optoelectronic devices. The iridium-based complexes are known for their high stability and efficient luminescence properties, which are critical for such applications.
One of the key aspects of Bis(2-phenylquinoline)(acetylacetonate) Iridium(III) is its ability to act as a phosphorescent emitter. The strong spin-orbit coupling at the iridium center enables efficient intersystem crossing, leading to high quantum yields in phosphorescence. This property has been extensively exploited in the development of organic light-emitting diodes (OLEDs), where such materials are used as emissive layers. Recent advancements have demonstrated improved device performance through the optimization of ligand structures and metal-ligand interactions.
The synthesis of Bis(2-phenylquinoline)(acetylacetonate) Iridium(III) typically involves a two-step process: first, the preparation of the 2-phenylquinoline ligand through Friedländer-type annulation reactions; second, the coordination of these ligands with an iridium precursor in the presence of acetylacetonate ions. The choice of solvent and reaction conditions plays a crucial role in determining the yield and purity of the final product. Researchers have explored various synthetic strategies to enhance the efficiency and scalability of this process.
Structural characterization of Bis(2-phenylquinoline)(acetylacetonate) Iridium(III) is often carried out using techniques such as X-ray crystallography, which provides detailed insights into the geometry and bonding interactions within the molecule. These studies have revealed that the compound adopts a distorted octahedral geometry around the iridium center, with two 2-phenylquinoline ligands occupying equatorial positions and one acetylacetonate ligand occupying an axial position.
Recent research has also focused on understanding the photophysical properties of Bis(2-phenylquinoline)(acetylacetonate) Iridium(III). By employing techniques such as steady-state and time-resolved photoluminescence spectroscopy, scientists have been able to elucidate the excited-state dynamics and energy transfer mechanisms within these complexes. These studies have highlighted the importance of ligand field effects in modulating the emission properties of iridium-based phosphors.
In terms of applications, Bis(2-phenylquinoline)(acetylacetonate) Iridium(III) has shown great promise in OLED technology. Its high quantum efficiency and thermal stability make it suitable for use in large-area displays and solid-state lighting applications. Furthermore, its compatibility with solution-processing techniques such as inkjet printing has opened up new avenues for cost-effective manufacturing of flexible optoelectronic devices.
Looking ahead, ongoing research aims to further optimize the performance of Bis(2-phenylquinoline)(acetylacetonate) Iridium(III) by modifying its ligand structure or incorporating additional functional groups. For instance, researchers are exploring hybrid systems where this compound is combined with other emissive materials to achieve tunable emission spectra and enhanced device efficiency.
In conclusion, Bis(2-phenylquinoline)(acetylacetonate) Iridium(III) represents a significant advancement in organometallic chemistry with wide-ranging applications in optoelectronics. Its unique combination of electronic properties, structural stability, and compatibility with modern manufacturing techniques positions it as a key material for future technological innovations.
1173886-71-9 (Bis(2-phenylquinoline)(acetylacetonate) iridiuM(III)) Related Products
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)
- 917918-80-0(4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 66754-13-0(D-Trimannuronic acid)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)

